1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid
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Overview
Description
. This compound plays a crucial role in the stability and function of tRNA, which is essential for protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid involves the reduction of uridine. This reduction can be achieved using various reducing agents under mild conditions to avoid the formation of undesired byproducts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: It can be further reduced to form 5-methyldihydrouridine.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Uridine derivatives.
Reduction: 5-methyldihydrouridine.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of nucleoside analogs.
Biology: Plays a role in the study of tRNA structure and function.
Industry: Used in the production of modified nucleosides for various biochemical applications.
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid involves its incorporation into tRNA, where it stabilizes the structure and enhances the efficiency of protein synthesis. The compound interacts with specific molecular targets within the tRNA, facilitating proper folding and function .
Comparison with Similar Compounds
Uridine: A naturally occurring nucleoside that is a precursor to 5,6-dihydrouridine.
5-methyldihydrouridine: A derivative formed by the methylation of 5,6-dihydrouridine.
Thymidine: Another nucleoside with similar structural features but different biological functions.
Uniqueness: 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid is unique due to its specific role in tRNA stability and function. Unlike other nucleosides, it is specifically modified to enhance the structural integrity of tRNA, making it essential for efficient protein synthesis .
Properties
Molecular Formula |
C10H14N2O7 |
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Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O7/c13-3-6-5(14)1-7(19-6)12-2-4(9(16)17)8(15)11-10(12)18/h4-7,13-14H,1-3H2,(H,16,17)(H,11,15,18)/t4?,5-,6+,7+/m0/s1 |
InChI Key |
PMVWVMKLGZCTNU-XCXKOOTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C(=O)O)CO)O |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C(=O)O)CO)O |
Origin of Product |
United States |
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